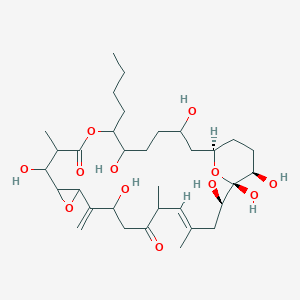

amphidinolide N

Description

Propriétés

Formule moléculaire |

C33H54O12 |

|---|---|

Poids moléculaire |

642.8 g/mol |

Nom IUPAC |

(1R,2R,4E,24R,27R)-18-butyl-1,2,9,14,19,22,27-heptahydroxy-4,6,15-trimethyl-10-methylidene-12,17,28-trioxatricyclo[22.3.1.011,13]octacos-4-ene-7,16-dione |

InChI |

InChI=1S/C33H54O12/c1-6-7-8-26-23(35)11-9-21(34)15-22-10-12-27(38)33(42,45-22)28(39)14-17(2)13-18(3)24(36)16-25(37)19(4)30-31(44-30)29(40)20(5)32(41)43-26/h13,18,20-23,25-31,34-35,37-40,42H,4,6-12,14-16H2,1-3,5H3/b17-13+/t18?,20?,21?,22-,23?,25?,26?,27-,28-,29?,30?,31?,33-/m1/s1 |

Clé InChI |

RGZICDGNHLJCDN-CRWBKOJESA-N |

SMILES isomérique |

CCCCC1C(CCC(C[C@H]2CC[C@H]([C@@](O2)([C@@H](C/C(=C/C(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)/C)O)O)O)O)O |

SMILES canonique |

CCCCC1C(CCC(CC2CCC(C(O2)(C(CC(=CC(C(=O)CC(C(=C)C3C(O3)C(C(C(=O)O1)C)O)O)C)C)O)O)O)O)O |

Synonymes |

amphidinolide N |

Origine du produit |

United States |

Structural Elucidation and Stereochemical Assignment

Methodological Approaches for Initial Gross Structure Determination

The initial determination of the planar structure of amphidinolide N, which describes the sequence of atoms and bonds, relied on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) was employed to establish the molecular formula as C₃₃H₅₂O₁₁. jst.go.jp

Two-dimensional (2D) NMR techniques were indispensable in piecing together the molecular framework of amphidinolide N. By analyzing various 2D NMR experiments, researchers could deduce the connectivity between different atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton networks within molecular fragments. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Formerly known as HETCOR, this technique correlates protons directly with the carbons to which they are attached, assigning specific proton signals to their corresponding carbon atoms. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. This was crucial for connecting the individual molecular fragments that were initially identified through COSY, ultimately revealing the complete carbon skeleton and the placement of functional groups. acs.org

Through the detailed analysis of these spectra, the gross structure of amphidinolide N was established, revealing a 26-membered macrolactone ring containing a ketone, an ester, a tetrahydrofuran (B95107) ring, and a hemiketal moiety. jst.go.jpacs.org

Key 2D NMR Techniques in the Structural Elucidation of Amphidinolide N

| Technique | Abbreviation | Primary Information Yielded |

|---|---|---|

| Correlation Spectroscopy | COSY | Identifies proton-proton (¹H-¹H) spin-spin coupling networks to establish connectivity within fragments. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly to their attached carbons (¹H-¹³C) for resonance assignment. |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows longer-range correlations between protons and carbons (²JCH, ³JCH) to connect molecular fragments. |

Challenges in Complete Stereochemical Elucidation

While the planar structure was determined, establishing the absolute and relative stereochemistry—the precise 3D arrangement of atoms at its many chiral centers—proved to be a formidable task.

The complexity of amphidinolide N stems from its numerous stereogenic centers and constrained cyclic systems. The molecule features a large, flexible 26-membered macrolide ring, a tetrahydrofuran ring located between C-21 and C-24, and a 6-membered ether ring as part of a hemiketal structure involving C-15 and C-19. jst.go.jp The sheer number of chiral centers and the conformational rigidity imposed by these ring systems make the determination of their relative orientations a significant analytical challenge.

The initial structural proposal for amphidinolide N underwent significant revision. A key correction was reported by Kobayashi and colleagues, who revised the structure from a dihydroxy formation at positions C-21 and C-24 to the correct tetrahydrofuran ring structure. jst.go.jpresearchgate.net The enduring uncertainty surrounding the molecule's exact stereochemistry spurred numerous synthetic efforts aimed at producing various stereoisomers to compare with the natural product, highlighting the difficulty in definitively assigning the structure based on spectroscopic data alone. jst.go.jp

Comparative Analysis with Caribenolide I and Proposed Identity

Shortly after the initial report of amphidinolide N, another research group led by Shimizu isolated a 26-membered macrolide named caribenolide I from the free-swimming dinoflagellate Amphidinium gibbosum. jst.go.jp The two compounds possessed the same planar structure, but for a long time, it remained uncertain whether they were identical stereoisomers due to a lack of direct comparison of their spectral data. jst.go.jpresearchgate.net

The key points of comparison were:

Molecular Formula: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirmed that both compounds share the identical molecular formula, C₃₃H₅₂O₁₁. jst.go.jp

NMR Data: The ¹H and ¹³C NMR chemical shifts of the isolated sample in benzene-d₆ were found to be in close agreement with the published data for amphidinolide N. jst.go.jp

Optical Rotation: The specific optical rotation value for the isolated compound showed the same positive sign as that reported for caribenolide I, a critical factor in confirming that they have the same absolute stereochemistry. jst.go.jp

Physicochemical Data Comparison: Amphidinolide N vs. Caribenolide I

| Property | Amphidinolide N / Caribenolide I (Observed) | Reported Literature Value |

|---|---|---|

| Molecular Formula | C₃₃H₅₂O₁₁ | C₃₃H₅₂O₁₁ |

| Optical Rotation | [α]D¹⁹ +27 | [α]D²⁵ +91 (for Caribenolide I) |

Role of Synthetic Studies in Confirming or Revising Stereochemistry

The complex molecular architecture of amphidinolide N, a 26-membered macrolide with 13 chiral centers, has presented a formidable challenge for complete stereochemical assignment. researchgate.net Consequently, synthetic chemistry has played a pivotal role in the efforts to elucidate and confirm its intricate three-dimensional structure. Through the synthesis of various fragments and analogues, researchers have been able to test proposed structural features and contribute crucial data toward solving the stereochemical puzzle.

Initial structural proposals for amphidinolide N were later revised, notably with the transformation of a dihydroxy formation at the C-21 and C-24 positions into a tetrahydrofuran (THF) structure. jst.go.jpresearchgate.net This revision underscores the limitations of purely spectroscopic analysis for such a complex molecule and highlights the necessity of synthetic validation.

Several research groups have undertaken the ambitious task of synthesizing amphidinolide N or significant portions of it. These studies have been instrumental in verifying parts of the proposed structure and ing others. For instance, the synthesis of the 7,10-epimer of the proposed structure of amphidinolide N was accomplished, providing a crucial stereochemical reference point. researchgate.netjst.go.jp By comparing the spectroscopic data of this synthetic epimer with the natural product, chemists could systematically probe the stereochemistry at these specific centers.

Further synthetic endeavors have focused on constructing key subunits of the macrolide. The enantioselective and diastereoselective synthesis of the C1–C13 subunit has been reported, securing a significant portion of the molecule's carbon backbone with defined stereochemistry. researchgate.net Similarly, synthetic strategies have been developed for the C13–C29 and C8-C29 fragments, which contain other complex stereochemical arrays, including the tetrahydropyran (B127337) moiety. dntb.gov.uaacs.org

One of the significant contributions of synthetic studies was in addressing the relationship between amphidinolide N and another potent macrolide, caribenolide-I. For a time, it was unclear whether these two compounds, which share the same planar structure, were identical or stereoisomers. jst.go.jpresearchgate.net The synthesis of des-epoxy amphidinolide N by Trost and colleagues provided critical evidence. jst.go.jp Comparison of the chemical shift data between their synthetic product and the natural specimens suggested that amphidinolide N and caribenolide-I are, in fact, the same substance. jst.go.jp Nicolaou and colleagues also contributed significantly by synthesizing several analogs, including iso-epoxy-amphidinolide N and des-epoxy-caribenolide I structures, which provided further comparative data. jst.go.jpdntb.gov.ua

Despite these substantial synthetic achievements, the definitive total synthesis of amphidinolide N and the unequivocal assignment of all its stereocenters had not been fully completed as of early 2021. jst.go.jp The synthetic work has successfully confirmed major structural features and clarified the identity of the molecule relative to caribenolide-I, but the complete stereochemical elucidation remains an active area of research. jst.go.jp

The table below summarizes key synthetic efforts and their contributions to understanding the stereochemistry of amphidinolide N.

| Research Group (Year) | Synthesized Fragment/Analog | Key Contribution to Stereochemistry |

|---|---|---|

| Nicolaou et al. (2006) | iso-epoxy-amphidinolide N and des-epoxy-caribenolide I analogues | Provided synthetic analogues for spectroscopic comparison to help elucidate the structure. jst.go.jpdntb.gov.ua |

| Hayashi et al. | 7,10-epimer of amphidinolide N | Allowed for direct comparison with the natural product to investigate the stereochemistry at the C7 and C10 positions. researchgate.netjst.go.jp |

| Trost et al. (2012) | C13–C29 subunit and des-epoxy amphidinolide N | Provided strong evidence that amphidinolide N and caribenolide-I are identical based on NMR data comparison. jst.go.jpdntb.gov.ua |

| Unnamed (Referenced in 2011) | C1–C13 subunit | Established a stereochemically defined route to the northern hemisphere of the molecule. researchgate.net |

| Reddy et al. (2016) | C8–C29 fragment | Achieved a convergent synthesis of a major portion of the molecule containing the pyran unit. acs.org |

Total Synthesis and Advanced Synthetic Methodologies

Retrosynthetic Analysis Strategies for Amphidinolide N

The retrosynthetic analysis of amphidinolide N is a critical first step in devising a viable synthetic route. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

A common strategy in the synthesis of complex macrolides like amphidinolide N is a convergent approach, where the molecule is broken down into several key fragments that are synthesized independently and then coupled together in the later stages of the synthesis. For amphidinolide N, a logical retrosynthetic disconnection involves breaking the macrocycle at the ester linkage and at a strategic carbon-carbon bond, leading to two or more advanced fragments.

The formation of the 26-membered macrocyclic ring, or macrolactonization, is a thermodynamically and kinetically challenging step in the total synthesis of amphidinolide N. The high conformational flexibility of the linear precursor can lead to competing intermolecular reactions and low yields of the desired macrolactone. Therefore, careful strategic planning is essential.

Several macrolactonization methods have been successfully employed in the synthesis of various amphidinolides and are applicable to amphidinolide N. These include:

Yamaguchi Macrolactonization: This method involves the reaction of a seco-acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine (B128534) to form a mixed anhydride (B1165640), which then undergoes intramolecular cyclization upon the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This technique has been utilized in the synthesis of amphidinolide J and F. nih.govresearchgate.net

Shiina Macrolactonization: This is another powerful method for the formation of large-ring lactones. It employs a carboxylic acid anhydride, often 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating agent in the presence of a nucleophilic catalyst. The Shiina macrolactonization was successfully applied in the final ring-closing step of the total synthesis of amphidinolide K. nih.gov

Ring-Closing Metathesis (RCM): While not a direct macrolactonization of a seco-acid, RCM is a powerful tool for forming large rings by creating a carbon-carbon double bond. This strategy has been employed in the synthesis of other complex macrolides and could be a viable approach for constructing the macrocyclic core of amphidinolide N. researchgate.netbohrium.com

The choice of macrolactonization strategy often depends on the specific functionalities present in the seco-acid precursor and extensive conformational analysis to favor the desired cyclization.

Stereocontrolled Synthesis of Key Fragments

The synthesis of the individual fragments of amphidinolide N must proceed with high stereocontrol to establish the correct absolute and relative stereochemistry of the numerous chiral centers.

The C1–C13 segment of amphidinolide N contains several stereocenters that require precise control during their formation. Various asymmetric reactions are employed to achieve this.

Enantioselective aldol (B89426) reactions are powerful methods for the stereocontrolled formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl moieties, which are prevalent in polyketide natural products like amphidinolide N.

l-Proline (B1679175) Catalyzed Aldol Reaction: Organocatalysis using small chiral molecules like l-proline has emerged as a valuable tool in asymmetric synthesis. researchgate.netlibretexts.orgsemanticscholar.org l-Proline can catalyze direct asymmetric aldol reactions between ketones and aldehydes, proceeding through an enamine intermediate to afford the desired aldol adducts with high enantioselectivity. libretexts.orgsemanticscholar.org This methodology has been applied in the synthesis of various natural products. researchgate.net An efficient proline-mediated direct cross-aldol condensation was utilized for the construction of a key intermediate in the total synthesis of (−)-amphidinolide V. acs.org

Evans Aldol Reaction: The Evans aldol reaction utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the aldol addition. alfa-chemistry.comslideshare.net By forming a boron enolate of an N-acyloxazolidinone, the reaction with an aldehyde proceeds through a well-defined Zimmerman-Traxler transition state to yield the syn-aldol product with high diastereoselectivity. alfa-chemistry.com This reliable method has been instrumental in the synthesis of fragments of other amphidinolides, such as the C19–C26 subunit of amphidinolide B1 and B2. nih.govresearchgate.net

Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction involves the Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a carbonyl compound. researchgate.netrsc.org The stereochemical outcome can be controlled by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether. A vinylogous Mukaiyama aldol reaction (VMAR), a variation of this reaction, has been specifically reported as a key step in a convergent synthesis of the C1–C13 segment of amphidinolide N. mdpi.comresearchgate.net

Asymmetric epoxidation of allylic alcohols is a powerful strategy for introducing chiral epoxide functionalities, which can then be opened regioselectively to generate various stereodefined diols and other functional groups.

Sharpless Asymmetric Epoxidation (SAE): The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.org The reaction employs a catalytic amount of titanium tetraisopropoxide, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide as the oxidant. researchgate.net The facial selectivity of the epoxidation is determined by the chirality of the diethyl tartrate used. researchgate.net This method has been widely used in the synthesis of numerous complex natural products, including various amphidinolides. organic-chemistry.orgijsrp.orgunits.itorganic-chemistry.org For instance, in the synthesis of amphidinolide K, a Sharpless epoxidation was the final step to install the epoxide ring. nih.gov Similarly, it was used to create a key chiral building block in the synthesis of amphidinolide Q. researchgate.net

Synthesis of the C8–C29 Fragment

The synthesis of the C8–C29 fragment of amphidinolide N has been accomplished through a convergent approach, highlighting strategic bond formations and ring constructions. sci-hub.senih.gov This strategy addresses the complexity of the target molecule by breaking it down into smaller, manageable subunits that are synthesized independently before being coupled. sci-hub.se

Convergent Union of Sub-Fragments (e.g., C9-C15 and C16-C29)

A key feature of the C8–C29 fragment synthesis is the convergent coupling of two major sub-fragments: the C9–C15 carboxylic acid and the C16–C29 alcohol. sci-hub.seacs.org This union was effectively achieved using a Steglich esterification reaction. sci-hub.seacs.orgresearcher.life The condensation of the carboxylic acid (fragment 7 in the synthetic scheme) and the alcohol (fragment 8) was carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as the catalyst, yielding the desired ester in a high 91% yield. sci-hub.se This esterification successfully links the two complex fragments, forming the backbone of the larger C8–C29 segment. sci-hub.se

Table 1: Key Coupling Reaction for C8-C29 Fragment

| Reactants | Coupling Method | Reagents | Yield | Reference |

|---|---|---|---|---|

| C9-C15 Carboxylic Acid | Steglich Esterification | DCC, DMAP | 91% | sci-hub.se |

Construction of Pyran and Tetrahydrofuran (B95107) Units

The architectural complexity of amphidinolide N necessitates precise methods for constructing its embedded heterocyclic rings. Within the C8-C29 fragment, the synthesis of the dihydropyran ring was a critical step. sci-hub.seacs.org This was accomplished through a sequence involving Tebbe methylenation followed by a ring-closing metathesis (RCM) reaction. sci-hub.senih.govacs.org This two-step process efficiently transforms a precursor ester into the cyclic pyran structure, demonstrating a powerful strategy for forming six-membered oxygen heterocycles in complex natural product synthesis. sci-hub.sersc.orgresearchgate.net

The synthesis of tetrahydrofuran (THF) rings, another recurring motif in amphidinolide structures, often involves distinct strategic approaches. For instance, in the synthesis of the related C17–C29 fragment, a one-pot Sharpless asymmetric dihydroxylation (AD) and cyclization sequence was employed to form a trans-substituted tetrahydrofuran ring system. elsevierpure.comelsevierpure.com Another method involves the intramolecular nucleophilic ring-opening of an epoxide with a hydroxyl group under acidic conditions to efficiently construct the THF ring. nih.govacs.org Palladium-catalyzed reactions have also been developed for the stereoselective synthesis of substituted tetrahydrofurans from acyclic γ-hydroxy terminal alkenes. nih.gov

Synthesis of the C13–C29 Segment

An efficient synthesis of the C13–C29 fragment of amphidinolide N has been developed, distinguished by novel strategies for controlling the stereochemistry of the tetrahydrofuran (THF) unit and introducing key stereocenters. nih.govacs.org

Chelation-Controlled Allylation for Stereocenter Introduction

The introduction of the C19 hydroxyl-bearing stereocenter was another critical challenge in the synthesis of the C13–C29 fragment. nih.govacs.org This was addressed using a chelation-controlled allylation reaction. nih.govacs.org This approach led exclusively to a single diastereoisomer, demonstrating precise control over the stereochemical outcome at this position. nih.govacs.org The high stereoselectivity is achieved through the formation of a cyclic chelate intermediate that directs the incoming nucleophile to a specific face of the molecule.

Synthesis of the C17–C29 Subunit

The enantio- and diastereoselective synthesis of the C17–C29 fragment of amphidinolide N has been successfully achieved from a known olefinic ester via a 10-step sequence. elsevierpure.comelsevierpure.com This synthesis incorporates several key stereoselective reactions to construct the complex carbon skeleton and install the required asymmetric centers. elsevierpure.com

Key steps in this synthetic sequence include:

Ring opening of a chiral epoxide : The full carbon skeleton was constructed by the ring opening of a chiral epoxide with a dithiane derivative. elsevierpure.comelsevierpure.com

Diastereoselective reduction : A highly diastereoselective reduction of a β-hydroxy ketone intermediate was performed to install the C21 asymmetric center. elsevierpure.comelsevierpure.com

Tetrahydrofuran formation : A one-pot Sharpless AD/cyclization sequence was utilized to form the trans-substituted tetrahydrofuran ring system. elsevierpure.comelsevierpure.com

An alternative synthesis of the C17-C29 subunit involved Keck allylation and Shi epoxidation to assemble the requisite chiral centers, followed by an oxidative synthesis of the THF framework. nih.gov

Table 2: Key Methodologies in C17-C29 Subunit Synthesis

| Synthetic Challenge | Method Employed | Outcome | Reference |

|---|---|---|---|

| Carbon Skeleton Construction | Ring opening of chiral epoxide with dithiane | Assembled the full carbon chain | elsevierpure.comelsevierpure.com |

| C21 Stereocenter | Diastereoselective reduction of β-hydroxy ketone | Installed the C21 asymmetry | elsevierpure.comelsevierpure.com |

| Tetrahydrofuran Ring | One-pot Sharpless AD/cyclization | Formed trans-substituted THF | elsevierpure.comelsevierpure.com |

Integration of Keck Allylation and Shi Epoxidation

In the asymmetric synthesis of the C17–C29 subunit of 7,10-epi-amphidinolide N, a strategic combination of Keck asymmetric allylation and Shi epoxidation was employed to establish crucial stereocenters. wikipedia.org The synthesis commenced with a Keck allylation of a known aldehyde to furnish a chiral homoallylic alcohol with excellent enantioselectivity. This reaction, utilizing a titanium(IV) isopropoxide catalyst in conjunction with (S)-BINOL, provided the desired alcohol in high yield, setting the stereochemistry at C25.

Following the Keck allylation, a Shi epoxidation was implemented to introduce an epoxide with high facial selectivity. This organocatalytic epoxidation, employing a fructose-derived ketone as the catalyst and Oxone as the oxidant, proceeded on a terminal alkene. This step was critical for the subsequent construction of the tetrahydrofuran ring system embedded within the C17-C29 fragment. wikipedia.org

Table 1: Key Asymmetric Reactions in the Synthesis of the C17–C29 Subunit

| Reaction Step | Substrate | Key Reagents/Catalyst | Product | Yield (%) | Enantiomeric/Diastereomeric Excess |

|---|---|---|---|---|---|

| Keck Allylation | Aldehyde Precursor | Allyltributylstannane, (S)-BINOL, Ti(OiPr)₄ | Chiral Homoallylic Alcohol | 95 | 96% ee |

| Shi Epoxidation | Terminal Alkene | Fructose-derived ketone, Oxone, K₂CO₃ | Chiral Epoxide | 65 | >90% ee |

Diastereoselective 1,3-Reduction Approaches

The establishment of the correct stereochemical relationship between hydroxyl groups is a recurring challenge in the synthesis of polyketide natural products like amphidinolide N. In the synthesis of the C17–C29 fragment of 7,10-epi-amphidinolide N, a diastereoselective 1,3-reduction was a pivotal step. wikipedia.org This reduction was performed on a β-hydroxy ketone intermediate, which was generated following the Shi epoxidation and subsequent chemical manipulations.

The reduction was accomplished using sodium borohydride (B1222165) in the presence of a chelating agent. The pre-existing hydroxyl group at the β-position directed the hydride delivery to the ketone, resulting in the formation of the desired anti-1,3-diol with high diastereoselectivity. This stereocontrolled reduction was essential for achieving the correct relative stereochemistry of the C21 and C23 stereocenters. wikipedia.org

Table 2: Diastereoselective 1,3-Reduction of β-Hydroxy Ketone

| Substrate | Reducing Agent | Additive/Solvent | Product | Diastereomeric Ratio (anti:syn) | Yield (%) |

|---|---|---|---|---|---|

| β-Hydroxy Ketone | NaBH₄ | Et₂BOMe, THF/MeOH | anti-1,3-Diol | >10:1 | 85 |

Macrocyclization Strategies

The closure of the large macrolactone ring of amphidinolide N and its analogues represents a significant synthetic hurdle, requiring carefully chosen conditions to overcome entropic penalties and potential side reactions.

Macrolactonization Protocols (e.g., Yamaguchi Protocol)

The Yamaguchi macrolactonization is a widely employed and effective method for the formation of large-membered lactones. In the total synthesis of iso-epoxy-amphidinolide N, a closely related stereoisomer, the Nicolaou group successfully utilized the Yamaguchi protocol to forge the 26-membered macroring. nih.govwikipedia.org The seco-acid precursor, possessing the complete carbon skeleton, was subjected to esterification under Yamaguchi conditions. This involved the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of triethylamine, followed by the slow addition of the resulting mixed anhydride to a solution of 4-dimethylaminopyridine (DMAP) in a large volume of toluene. This high-dilution technique favors the intramolecular cyclization over intermolecular oligomerization, affording the desired macrolactone.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of macrocycles in natural product synthesis. While a specific application of RCM in a completed total synthesis of amphidinolide N has not been reported, the work of Fürstner and colleagues on the synthesis of other members of the amphidinolide family, such as amphidinolides B, G, and H, showcases the potential of this strategy. snnu.edu.cn In these syntheses, a diene precursor is treated with a ruthenium-based catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, to effect the ring closure. The choice of catalyst and reaction conditions is crucial for achieving high yields and controlling the stereochemistry of the newly formed double bond. The successful application of RCM in these closely related and structurally complex systems suggests its viability for the synthesis of the amphidinolide N macrocycle.

Advanced Chemical Transformations and Protecting Group Strategies

The intricate and highly functionalized nature of amphidinolide N necessitates the use of advanced chemical transformations and robust protecting group strategies to achieve a successful total synthesis.

Atom-Economical Ruthenium-Catalyzed Alkene-Alkyne Coupling

A notable example of an advanced chemical transformation applied in the context of amphidinolide synthesis is the ruthenium-catalyzed alkene-alkyne coupling, developed by the Trost group. This atom-economical reaction was a cornerstone in their total synthesis of amphidinolide A. nih.govchemrxiv.org This powerful C-C bond-forming reaction allows for the convergent coupling of complex fragments. In the synthesis of amphidinolide A, an intermolecular ruthenium-catalyzed alkene-alkyne coupling was used to connect a terminal alkyne fragment with an alkene-containing fragment, constructing a key 1,4-diene moiety within the molecule's backbone. This reaction, catalyzed by a cationic ruthenium complex, proceeds with high regioselectivity and stereoselectivity. The application of this methodology was also explored in the synthesis of des-epoxy-amphidinolide N, highlighting its potential utility in constructing the core of amphidinolide N itself.

Table 3: Ruthenium-Catalyzed Alkene-Alkyne Coupling in Amphidinolide A Synthesis

| Alkene Fragment | Alkyne Fragment | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| C1-C15 Fragment | C16-C25 Fragment | [CpRu(CH₃CN)₃]PF₆ | Acetone | Coupled 1,4-Diene | 75 |

Horner-Wadsworth-Emmons Olefination in Carbon Skeleton Assembly

The Horner-Wadsworth-Emmons (HWE) olefination has been a pivotal reaction in the construction of the carbon framework of amphidinolide N analogues. This reaction is particularly valued for its ability to form carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.org In a revised and convergent strategy toward the synthesis of iso-epoxy-amphidinolide N, the HWE olefination was employed to construct the C1–C13 sector of the molecule. rsc.orgnih.gov This key step involved the coupling of a β-ketophosphonate with an aldehyde, demonstrating the power of this methodology in uniting complex fragments. rsc.orgnih.gov

The utilization of the HWE reaction to create an enone moiety was a critical maneuver in the synthesis of iso-epoxy-amphidinolide N. organic-chemistry.org This enone then served as a precursor to a 1,3-diene system, a structural feature that presented significant synthetic challenges. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Bond Formed | Synthetic Target |

| β-ketophosphonate 51 | aldehyde 14 | C5-C6 | iso-epoxy-amphidinolide N |

This table summarizes the key Horner-Wadsworth-Emmons olefination reaction used in the assembly of the amphidinolide N carbon skeleton.

Regio- and Diastereoselective Epoxidation Strategies

The introduction of the epoxide ring in amphidinolide N with the correct regiochemistry and stereochemistry is a formidable challenge due to the presence of multiple reactive sites. Synthetic strategies have often relied on late-stage epoxidation to avoid potential complications with the sensitive epoxide functionality during earlier synthetic steps. organic-chemistry.org

In the synthesis of iso-epoxy-amphidinolide N, a regio- and diastereoselective epoxidation of the C6 methylene (B1212753) group was successfully achieved on a bicyclic acetal (B89532) intermediate. rsc.orgnih.gov This approach highlights the importance of substrate control in directing the stereochemical outcome of the epoxidation.

Furthermore, model studies for the selective epoxidation of a 1,3-diene, a key structural motif in amphidinolide N, have explored the use of Sharpless epoxidation conditions. organic-chemistry.org Specifically, the Katsuki-Sharpless epoxidation was found to be highly selective in these model systems. organic-chemistry.org The synthesis of the 7,10-epimer of the proposed structure of amphidinolide N also utilized a Sharpless asymmetric epoxidation as a key step in constructing the C1-C13 subunit. nih.gov

Development of Novel Protecting Groups for Sensitive Functionalities

The synthesis of a molecule as complex as amphidinolide N, with its numerous sensitive functional groups, necessitates a sophisticated and judicious protecting group strategy. nih.gov The challenges associated with protecting group manipulation were particularly evident in the multi-generational synthesis of des-epoxy-amphidinolide N, where protecting group-based issues proved to be a significant hurdle in earlier attempts. nih.gov

To overcome these challenges, researchers have been prompted to develop novel protecting groups tailored to the specific needs of the amphidinolide N synthesis. For instance, during synthetic studies toward the 7,10-epimer of amphidinolide N, a novel ester protective group, the 4-(N-benzyloxycarbonyl-N-methylamino)butyryl group, was developed for the C9 alcohol. nih.gov This new protecting group was designed to aid in late-stage manipulations of the synthetic intermediates.

Synthetic Efforts Towards Stereoisomers and Des-Epoxy Analogs

The synthesis of stereoisomers and analogs of amphidinolide N has been instrumental in the structural elucidation of the natural product and in exploring the structure-activity relationships of this class of compounds. These synthetic endeavors have often served as proving grounds for new synthetic methodologies and strategies.

Synthesis of Iso-Epoxy-Amphidinolide N

The total synthesis of iso-epoxy-amphidinolide N has been accomplished through a highly convergent route. rsc.orgnih.gov This synthesis was part of a broader strategy that also led to the synthesis of des-epoxy-caribenolide I. rsc.org A key feature of this synthesis was the late-stage regio- and diastereoselective epoxidation of a bicyclic acetal intermediate to install the iso-epoxy functionality. rsc.orgnih.gov The successful synthesis of this stereoisomer has been valuable in the assignment of previously unknown stereochemistry. organic-chemistry.org

Enantioselective Synthesis of Des-Epoxy-Amphidinolide N

The enantioselective synthesis of des-epoxy-amphidinolide N was a significant achievement, accomplished in a longest linear sequence of 22 steps and a total of 33 steps. nih.gov This synthesis was the culmination of three generations of synthetic efforts, highlighting the complexity of the target molecule. nih.gov The successful strategy relied on a convergent design and a carefully planned protecting group strategy to overcome issues that had thwarted earlier attempts. nih.gov Comparisons of the 13C NMR chemical shifts of the synthetic des-epoxy-amphidinolide N with those of the natural product have provided evidence suggesting that amphidinolide N and carbenolide I are likely identical. nih.gov

Synthetic Studies on 7,10-Epimers of Amphidinolide N

Synthetic studies targeting the 7,10-epimer of the proposed structure of amphidinolide N have been undertaken to explore the synthesis of this complex macrolide. nih.govumich.edu These efforts have led to the successful enantio- and diastereoselective synthesis of the C1-C13 subunit of this epimer. nih.gov Key reactions in this synthesis include an l-proline catalyzed enantioselective intramolecular aldol reaction, an Evans aldol reaction, and a Sharpless asymmetric epoxidation. nih.gov The total synthesis of the 7,10-epimer was ultimately accomplished, with the labile allyl epoxy moiety being constructed at a final stage of the synthesis. umich.edu

Biosynthetic Investigations

Proposed Polyketide Pathway Origin

The carbon skeleton of amphidinolide N is proposed to originate from a polyketide pathway, which is a common biosynthetic route for a vast array of natural products in organisms like dinoflagellates. nih.gov This proposal is based on its structural similarity to other members of the amphidinolide family, for which polyketide origins have been experimentally confirmed. nih.gov Polyketides are assembled by the sequential condensation of small carboxylic acid units, primarily acetate (B1210297), in a process analogous to fatty acid synthesis. nih.gov

The biosynthesis of amphidinolides is particularly notable for its complexity, often involving unusual enzymatic steps. While the backbones are assembled from acetate, the pathways feature frequent interruptions, C1-deletions, and unique methyl group incorporations that deviate from standard polyketide synthesis models. nih.govnih.gov Although amphidinolide N is classified as a polyketide, detailed experimental verification of its specific precursor units and assembly logic is not yet available in the reviewed scientific literature.

Isotopic Labeling Studies for Precursor Incorporation

The primary method for elucidating the biosynthetic pathways of complex polyketides like the amphidinolides involves feeding the producing organism with stable isotope-labeled precursors. nih.gov By cultivating the Amphidinium dinoflagellate in a medium enriched with compounds such as [1-¹³C], [2-¹³C], or [1,2-¹³C₂] sodium acetate, the resulting labeled amphidinolide molecules can be isolated.

Subsequent analysis of these ¹³C-enriched samples allows researchers to trace the origin of each carbon atom in the final structure, revealing which atoms are derived from the carboxyl (C-1) or methyl (C-2) carbon of acetate. This powerful technique has been successfully applied to unravel the intricate biosynthetic puzzles of many amphidinolides, as shown in the table below.

| Amphidinolide Analogue | Biosynthetic Study Status |

| Amphidinolide B | Isotopic labeling studies conducted. nih.gov |

| Amphidinolide C | Isotopic labeling studies conducted. nih.gov |

| Amphidinolide H | Isotopic labeling studies conducted. nih.gov |

| Amphidinolide J | Isotopic labeling studies conducted. mdpi.comnih.gov |

| Amphidinolide P | Isotopic labeling studies conducted. mdpi.comjst.go.jp |

| Amphidinolide T1 | Isotopic labeling studies conducted. nih.gov |

| Amphidinolide W | Isotopic labeling studies conducted. mdpi.com |

| Amphidinolide X | Isotopic labeling studies conducted. mdpi.com |

| Amphidinolide Y | Isotopic labeling studies conducted. mdpi.com |

| Amphidinolide N | Specific isotopic labeling studies not reported in reviewed literature. |

Following the successful incorporation of ¹³C-labeled acetate, the enriched amphidinolide samples are analyzed using Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. By comparing the ¹³C-NMR spectrum of the labeled compound to that of the natural, unlabeled sample, researchers can identify the specific carbon atoms that have incorporated the ¹³C isotope.

For instance, feeding with [1-¹³C]acetate will enhance the NMR signals of carbons derived from the acetate carbonyl group, while [2-¹³C]acetate will enhance signals from carbons originating from the acetate methyl group. Furthermore, experiments with doubly labeled [1,2-¹³C₂]acetate are particularly informative. Analysis of the resulting ¹³C-¹³C spin-spin couplings (visible in techniques like INADEQUATE) can reveal which C-C bonds remained intact during the biosynthesis, confirming the direct incorporation of acetate units. jst.go.jp

While this methodology has been instrumental in determining the biosynthetic pathways for amphidinolides J, H, G, B, C, W, T1, X, Y, and P, published reports detailing a similar analysis specifically for ¹³C-enriched amphidinolide N were not found. mdpi.com Such a study would be required to definitively map the acetate incorporation pattern and elucidate the precise sequence of condensations, deletions, and modifications that lead to the unique structure of amphidinolide N.

Biological Activities and Molecular Mechanisms of Action

Research on Cytotoxic Efficacy in Cell-Based Assays

Amphidinolide N has demonstrated exceptionally potent cytotoxic activity in various in vitro studies. Its efficacy has been evaluated against both murine and human cancer cell lines, consistently showing remarkable potency at very low concentrations.

Potent Cytotoxicity Against Murine Lymphoma Cell Lines (e.g., L1210)

Amphidinolide N exhibits extraordinary cytotoxicity against the murine lymphoma L1210 cell line. nii.ac.jpmdpi.com It is recognized as one of the most potent compounds within the amphidinolide family. nii.ac.jp Research has established its half-maximal inhibitory concentration (IC50) to be as low as 0.05 ng/mL against L1210 cells. nii.ac.jpmdpi.comacs.orgsci-hub.se This high level of potency underscores its potential as a powerful antineoplastic agent.

Activity Against Human Epidermoid Carcinoma Cell Lines (e.g., KB)

Consistent with its effects on murine cells, amphidinolide N also shows potent activity against human epidermoid carcinoma KB cells. nii.ac.jpmdpi.com The reported IC50 value for this cell line is 0.06 ng/mL, highlighting its significant cytotoxic effect on human cancer cells. nii.ac.jpmdpi.comacs.org

Efficacy Against Other Human Cancer Cell Lines (e.g., Human Cervix Adenocarcinoma, A549, PtK2)

The potent cytotoxic activity of amphidinolide N extends to other human cancer cell lines. It has been found to be particularly effective against human cervix adenocarcinoma (HeLa) cells, with a reported IC50 value of 0.01 ng/mL. researchgate.net While specific IC50 values for amphidinolide N against A549 (human lung carcinoma) and PtK2 (rat kangaroo kidney epithelial) cells are not extensively documented in the reviewed literature, studies on closely related amphidinolides, such as J and X, have shown that this class of compounds affects these cell lines by targeting the actin cytoskeleton. researchgate.netresearchgate.net This suggests a broader spectrum of activity for the amphidinolide family.

| Cell Line | Organism | Tissue Type | IC50 (ng/mL) |

| L1210 | Murine | Lymphoma | 0.05 |

| KB | Human | Epidermoid Carcinoma | 0.06 |

| HeLa | Human | Cervix Adenocarcinoma | 0.01 |

Cellular and Molecular Targets

Research into the mechanism of action of amphidinolides has revealed that their cytotoxic effects are linked to their interaction with a fundamental component of the cell's structure: the cytoskeleton.

Interaction with the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in various cellular processes, including cell division, motility, and maintenance of cell shape. Several members of the amphidinolide family have been identified as actin-interacting agents. nih.gov While some amphidinolides, like amphidinolide H, act as F-actin stabilizers, others, such as amphidinolides J and X, have been shown to destabilize actin filaments. researchgate.netnih.gov This disruption of the delicate equilibrium of actin polymerization and depolymerization leads to the potent cytotoxic effects observed.

The mechanism by which certain amphidinolides destabilize filamentous actin (F-actin) involves the inhibition of actin assembly. Studies on amphidinolides J and X have shown that these macrolides interact with actin monomers (G-actin), preventing their addition to the growing actin filaments. researchgate.netresearchgate.net This inhibition of polymerization disrupts the normal dynamics of the actin cytoskeleton, leading to a net depolymerization and collapse of the filamentous network. This mode of action is distinct from that of other actin-stabilizing agents like phalloidin. The profound morphological changes and cell death observed in cancer cells treated with these amphidinolides are a direct consequence of this F-actin destabilization. rsc.org

G-Actin Assembly Inhibition

The actin cytoskeleton is a critical component for maintaining cell shape, motility, and division, making it a key target for anticancer agents. chemistryviews.org The amphidinolide family, as a whole, is known to interact with actin, though different members can have opposing effects. researchgate.netnih.gov For instance, amphidinolides J and X are known to act as F-actin destabilizers, thereby inhibiting the assembly of actin filaments. nih.govresearchgate.net Conversely, amphidinolide H has been shown to be an F-actin stabilizer. nih.govnih.gov

While the broader family of amphidinolides has been studied for actin interaction, the specific mechanism of amphidinolide N in this context is not yet fully detailed in published research. researchgate.netub.edu It has been proposed that the size of the macrolide ring may influence whether the compound targets monomeric G-actin or filamentous F-actin. researchgate.net However, direct experimental evidence elucidating the precise interaction between amphidinolide N and G-actin assembly is an area requiring further investigation. The profound cytotoxicity of amphidinolide N suggests that disruption of the cytoskeleton is a plausible mechanism, but its specific role as an inhibitor of G-actin assembly remains to be conclusively demonstrated.

Mitochondrial Targeting in Malignant Cells

A promising strategy in cancer therapy involves the specific targeting of mitochondria within cancer cells. These organelles are central to cell metabolism and survival, and their dysfunction can trigger cell death. mdpi.com Cancer cell mitochondria often exhibit a significantly higher negative membrane potential compared to those in normal cells. nih.govmdpi.com This electrochemical difference can be exploited to achieve selective accumulation of positively charged, lipophilic molecules within the mitochondria of malignant cells, leading to their destruction while sparing healthy tissue. nih.gov

Although amphidinolide N demonstrates potent cytotoxicity, current scientific literature does not explicitly detail a mechanism involving direct mitochondrial targeting. The principles of mitochondrial targeting rely on specific physicochemical properties, such as a delocalized positive charge, that drive accumulation within the organelle. nih.gov While amphidinolide N is a complex polyketide, there is no direct evidence to suggest it functions as a classic delocalized lipophilic cation designed for this purpose. Therefore, while its cytotoxic effects could involve downstream mitochondrial dysfunction as part of the cell death process, its role as a primary mitochondria-targeting agent has not been established.

Induction of Programmed Cell Death (Apoptosis)

The potent cytotoxicity of amphidinolide N is realized through its ability to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. newswise.comaging-us.com Activation of apoptotic pathways is a primary mechanism by which cytotoxic drugs kill tumor cells. nih.gov This process can be triggered by various internal and external signals, often converging on the activation of caspases, which are the effector enzymes that dismantle the cell. nih.govnih.gov

Amphidinolide N has demonstrated remarkable potency in killing cancer cells. rsc.orgnih.gov Research has highlighted its powerful cytotoxic effects against several cell lines, as detailed in the table below.

| Cell Line | Description | IC₅₀ (ng/mL) |

| HeLa | Human Cervix Adenocarcinoma | 0.01 |

| L1210 | Murine Lymphoma | 0.05 |

| KB | Human Epidermoid Carcinoma | 0.06 |

| Data sourced from multiple studies. nih.govmdpi.com |

The intrinsic, or mitochondrial, pathway of apoptosis is a common route activated by cytotoxic drugs. nih.govmdpi.com This pathway involves the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. mdpi.comnih.gov While the upstream triggers for amphidinolide N-induced apoptosis are still under investigation, its profound effect on cell viability strongly points to the successful activation of these cell death cascades. The specific molecular events, such as the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family, that are modulated by amphidinolide N are critical areas for future research to fully understand its therapeutic potential. aging-us.commdpi.com

Structure Activity Relationship Sar Studies

Impact of Specific Structural Motifs on Biological Activity

The remarkable cytotoxicity of amphidinolide N is not attributed to a single feature but rather to the synergistic contribution of several distinct structural motifs. The macrolactone ring's size and conformation, along with the presence of specific functional groups like the tetrahydrofuran (B95107) and allylic epoxide moieties, are all considered critical for its biological activity.

The structure of amphidinolide N incorporates both a tetrahydrofuran ring and an allylic epoxide, both of which are significant contributors to its cytotoxicity. The tetrahydrofuran motif is a common feature in many biologically active marine polyketides, suggesting its importance in molecular recognition and binding. mdpi.com

The allylic epoxide, in particular, has been identified as a key pharmacophore. A study comparing the cytotoxicity of amphidinolide N with its chlorohydrin analog, where the epoxide ring is opened, demonstrated a significant decrease in potency. This finding strongly suggests that the intact epoxide ring is essential for the high cytotoxicity of amphidinolide N. jst.go.jp The reactivity of the epoxide may allow for covalent interactions with its biological target, leading to irreversible inhibition of cellular processes.

Comparison of Amphidinolide N Analogs and Congeners

The isolation and synthesis of various analogs and congeners of amphidinolide N have provided valuable insights into its SAR. By modifying specific parts of the molecule, such as the side chain, and by comparing different stereoisomers, researchers have been able to probe the structural requirements for its potent biological efficacy.

Modifications to the side chain of amphidinolide N have been shown to have a profound impact on its cytotoxic activity. A notable example is the comparison between amphidinolide N and its congener, isocaribenolide-I. These two molecules share the same 26-membered macrolactone core but differ in their side chains; amphidinolide N possesses an isobutyrate side chain, while isocaribenolide-I has an isobutyl side chain. jst.go.jp

Despite this seemingly minor difference, their cytotoxicities against human cervix adenocarcinoma (HeLa) cells vary, with amphidinolide N being the more potent of the two. This highlights the sensitivity of the biological activity to even subtle changes in the periphery of the molecule, suggesting that the side chain plays a crucial role in the molecule's interaction with its target. jst.go.jp

| Compound | Structural Difference from Amphidinolide N | IC₅₀ against HeLa cells (nM) |

|---|---|---|

| Amphidinolide N | - | 0.01 |

| Isocaribenolide-I | Isobutyl side chain instead of isobutyrate | 0.02 |

| Chlorohydrin of Amphidinolide N | Opened epoxide ring | 0.06 |

Amphidinolide N is a chiral molecule with numerous stereocenters, and its specific three-dimensional arrangement is critical for its biological activity. The total synthesis of complex natural products like amphidinolide N is a formidable challenge, and achieving the correct stereochemistry is paramount for retaining biological function. The synthesis of the 7,10-epimer of amphidinolide N has been reported, and while direct comparative biological data with the natural product is not yet available, it is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities. researchgate.netnih.gov

Studies on other members of the amphidinolide family, such as amphidinolide B, have shown that changes in stereochemistry can lead to significant differences in cytotoxicity. acs.org This underscores the importance of the precise spatial arrangement of the functional groups in amphidinolide N for its interaction with its cellular target, and it is highly probable that the natural stereoisomer possesses the optimal configuration for maximum potency.

Research Perspectives and Future Directions

Advancements in Scalable and Enantioselective Total Synthesis

The intricate architecture of amphidinolide N, characterized by a 26-membered macrolactone ring, multiple stereocenters, an epoxide, and a hemiketal, presents a formidable challenge to synthetic chemists. hebmu.edu.cnmdpi.com Overcoming these hurdles to develop scalable and enantioselective total syntheses is crucial for enabling comprehensive biological studies. rsc.org

Development of More Efficient and Convergent Synthetic Routes

One notable strategy focused on a highly convergent route to the macrocyclic core of amphidinolide N. This involved the development of a Horner-Wadsworth-Emmons olefination to construct the C1–C13 segment. psu.edu Another approach successfully assembled the entire carbon framework of the related amphidinolide F by coupling three fragments of similar complexity. acs.org While not a direct synthesis of amphidinolide N, the methodologies developed for these related compounds provide a strong foundation for future, more efficient syntheses.

Key reactions that have been instrumental in these convergent syntheses include:

Palladium-catalyzed cross-coupling reactions: These have been explored for forming crucial carbon-carbon bonds, though challenges in creating the C5-C6 bond in diene systems have been noted. psu.edu

Suzuki-Miyaura coupling: This has been proposed for connecting key fragments in the synthesis of related amphidinolides. nih.gov

Horner-Wadsworth-Emmons olefination: Utilized for the construction of specific carbon-carbon double bonds within the macrocycle. psu.edu

Yamaguchi and Shiina macrolactonization: These are key reactions for the final ring-closing step to form the macrolactone. beilstein-journals.org

Addressing Challenges in Fragment Coupling and Late-Stage Functionalization

Despite progress, significant challenges remain in the total synthesis of amphidinolide N. The coupling of large, complex fragments can be problematic, often resulting in low yields or decomposition of starting materials. acs.org For instance, attempts to couple a C1–C17 segment with a C18–C29 fragment late in a synthesis proved to be difficult. acs.org

Late-stage functionalization, such as the introduction of the epoxide group, also presents a hurdle. An enantioselective synthesis of des-epoxy-amphidinolide N was accomplished, but the final epoxidation step to yield amphidinolide N was unsuccessful. mdpi.com Similarly, the synthesis of an iso-epoxy-amphidinolide N stereoisomer was achieved through regio- and diastereo-selective epoxidation of a bicyclic acetal (B89532) intermediate. psu.edu These examples highlight the delicate nature of the molecule and the need for mild and highly selective late-stage transformations.

A summary of key synthetic strategies and their associated challenges is presented below:

| Synthetic Strategy | Key Reactions | Challenges |

| Convergent fragment assembly | Horner-Wadsworth-Emmons, Suzuki-Miyaura, Stille coupling | Coupling of large, complex fragments; low yields; decomposition. psu.eduacs.orgacs.org |

| Late-stage epoxidation | m-CPBA, Ti(OiPr)₄/DET | Regio- and diastereoselectivity; stability of the substrate. mdpi.compsu.edu |

| Macrolactonization | Yamaguchi esterification, Shiina macrolactonization | Finding suitable conditions for large, flexible seco-acids. beilstein-journals.org |

Comprehensive Elucidation of Full Bioactivity Profiles

While the potent cytotoxicity of amphidinolide N against various cancer cell lines is well-documented, a comprehensive understanding of its full bioactivity profile and mechanism of action is still lacking. hebmu.edu.cnnih.gov The limited availability of the natural product has been a major impediment to in-depth biological investigations, underscoring the importance of successful total synthesis. rsc.org

In-Depth Investigation of Novel Molecular Targets

Research into the molecular targets of amphidinolides has revealed that several members of this family interact with actin, a crucial protein involved in maintaining the cell's cytoskeleton. nih.govresearchgate.net For example, amphidinolide H has been shown to stabilize F-actin by covalently binding to it. researchgate.net Given the structural similarities, it is plausible that amphidinolide N also targets the actin cytoskeleton. However, detailed studies are required to confirm this and to identify the specific binding site and the nature of the interaction. The availability of synthetic amphidinolide N and its analogues will be critical for these investigations, which could involve techniques such as affinity chromatography and photoaffinity labeling to isolate and identify binding partners.

Mechanistic Studies at the Subcellular Level

Understanding how amphidinolide N exerts its cytotoxic effects requires detailed mechanistic studies at the subcellular level. The potent cytotoxicity of amphidinolide N against L1210 and KB cells, with IC₅₀ values in the sub-nanomolar range, suggests a highly specific mechanism of action. hebmu.edu.cnmdpi.com Future research should focus on how the compound affects various cellular processes, including:

Cell cycle progression: Does amphidinolide N cause cell cycle arrest at a specific phase?

Apoptosis: Does the compound induce programmed cell death, and if so, through which signaling pathways?

Mitochondrial function: Does amphidinolide N disrupt mitochondrial integrity and function?

Cytoskeletal dynamics: How does it affect the organization and dynamics of the actin cytoskeleton?

Fluorescence microscopy using specific dyes and antibodies, along with flow cytometry and western blotting, will be invaluable tools for these investigations.

Chemoinformatic and Computational Approaches in Structural Analysis

Chemoinformatics and computational modeling are increasingly powerful tools in the study of complex natural products like amphidinolide N. frontiersin.orgencyclopedia.pub These in silico methods can provide valuable insights into structure-activity relationships, predict potential biological targets, and guide synthetic efforts. e-bookshelf.ded-nb.info

The application of chemoinformatic tools can aid in:

Conformational analysis: Predicting the three-dimensional structure of amphidinolide N and its various fragments, which is crucial for understanding its reactivity and biological activity.

Molecular docking: Simulating the interaction of amphidinolide N with potential protein targets, such as actin, to predict binding modes and affinities.

QSAR (Quantitative Structure-Activity Relationship) studies: By synthesizing and testing a library of amphidinolide N analogues, it is possible to develop computational models that correlate specific structural features with biological activity. mdpi.com This can guide the design of more potent and selective compounds.

The integration of computational chemistry with synthetic and biological studies will be essential for accelerating research on amphidinolide N and realizing its full therapeutic potential.

Predictive Modeling for Structure-Activity Relationships

The development of new therapeutic agents is increasingly driven by computational methods that can predict the biological activity of novel compounds, thereby streamlining the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful future direction for the amphidinolide N research field. wikipedia.orgmdpi.com QSAR models are mathematical equations that correlate the physicochemical properties or structural features of a group of molecules with their biological activities. wikipedia.orgnih.gov

For amphidinolide N and its analogs, a QSAR study would involve compiling a dataset of these compounds along with their measured cytotoxic activities. Molecular descriptors, which are numerical representations of the molecules' properties (e.g., electronic, steric, and hydrophobic features), would then be calculated. mdpi.comnih.gov Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model can be built to predict the activity of new, unsynthesized amphidinolide derivatives. mdpi.comresearchgate.net

A particularly promising approach is 3D-QSAR, which considers the three-dimensional structure of the molecules. mdpi.comnih.gov In a 3D-QSAR study, molecules are aligned, and the steric and electrostatic fields around them are calculated. These fields are then used to build a predictive model that can highlight specific regions where modifications to the structure would likely increase or decrease activity. mdpi.com For amphidinolide N, this could provide invaluable insights into which functional groups are essential for its potent cytotoxicity. For instance, studies on amphidinolide H-type macrolides have already indicated that the presence of an allyl epoxide and a ketone at C-20 are important for cytotoxicity, a finding that could be further refined and quantified through 3D-QSAR. hebmu.edu.cn

The ultimate goal of applying predictive modeling to amphidinolide N is to guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov By predicting the activity of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.com While comprehensive QSAR models for the amphidinolide class are still a future prospect, the foundation laid by synthetic chemistry and preliminary SAR studies provides a strong starting point for their development. hebmu.edu.cnresearchgate.net

Conformational Analysis of the Macrolide Core

The biological activity of a complex macrocycle like amphidinolide N is intrinsically linked to its three-dimensional shape, or conformation. Understanding the preferred conformation of the macrolide core is crucial for elucidating its interaction with biological targets. The primary methods for this analysis are a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry. jst.go.jpresearchgate.net

To complement experimental data, computational methods such as molecular mechanics (MM) and Density Functional Theory (DFT) are employed. researchgate.netresearchgate.netmdpi.com A conformational search using molecular mechanics can generate a multitude of possible low-energy structures. mdpi.com These structures can then be further refined using more accurate, but computationally intensive, DFT calculations to determine their relative energies. researchgate.netmdpi.com The calculated lowest-energy conformation can then be compared with the experimental NMR data to validate the proposed structure. hebmu.edu.cn For instance, calculations on a synthetic precursor, des-epoxy-amphidinolide N, revealed a hydrogen-bonding bridge that influences its conformation. acs.org Similarly, conformational analyses based on NMR data have been used to determine the relative stereochemistries of newly discovered congeners like isocaribenolide-I. jst.go.jp

Future research will likely involve more sophisticated computational approaches, such as molecular dynamics (MD) simulations, to understand the flexibility of the macrolide core. MD simulations can model the movement of the molecule over time, providing a more dynamic picture of its conformational landscape than static models. This can reveal how the molecule might change its shape to bind to its biological target. Integrating these advanced computational techniques with further experimental NMR data will provide a comprehensive understanding of the conformational dynamics of amphidinolide N, which is a critical step toward understanding its mechanism of action at a molecular level.

Q & A

Q. Methodological Guidance

- Hypothesis-driven assays : Use PICO framework (Population: cancer cell lines; Intervention: amphidinolide N; Comparison: untreated controls; Outcome: apoptosis markers) to structure experiments .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by treatment .

- Dose-response validation : Employ Hill slope analysis to differentiate specific targets from off-target effects .

What strategies improve reproducibility in amphidinolide N synthesis?

Q. Advanced Research Focus

- Detailed reaction logs : Document catalyst loadings, solvent grades, and temperature gradients to minimize batch variability .

- Alternative macrocyclization routes : Replace RCM with Yamaguchi esterification or Mitsunobu reactions if metathesis fails .

- Collaborative validation : Share synthetic intermediates with independent labs for spectral replication .

How can structural analogs of amphidinolide N be leveraged to study structure-activity relationships (SAR)?

Q. Methodological Guidance

- Fragment-based design : Synthesize truncated analogs (e.g., C1–C15 segments) to identify pharmacophoric regions .

- In silico docking : Screen analogs against tubulin or kinase targets using molecular dynamics simulations .

- Biosynthetic profiling : Compare gene clusters of amphidinolide-producing dinoflagellates to infer modular assembly rules .

What analytical methods are recommended for characterizing amphidinolide N’s stability under physiological conditions?

Q. Advanced Research Focus

- LC-MS stability assays : Monitor degradation products in simulated gastric fluid (SGF) or plasma .

- Circular dichroism (CD) : Track conformational changes in aqueous vs. organic solvents .

- Accelerated stability studies : Use Arrhenius modeling to predict shelf-life under varying pH and temperature .

How do researchers resolve discrepancies between in vitro and in vivo efficacy data for amphidinolide N?

Q. Methodological Guidance

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect hepatic metabolites that may alter activity .

- Immune modulation assays : Evaluate amphidinolide N’s impact on tumor-associated macrophages (TAMs) in murine models .

What comparative frameworks are used to evaluate amphidinolide N against other marine macrolides?

Q. Advanced Research Focus

- Cytotoxicity benchmarking : Compare IC50 values against paclitaxel or laulimalide in multidrug-resistant cell lines .

- Target engagement studies : Use fluorescently tagged probes to visualize tubulin binding vs. actin-targeting macrolides .

- Biosynthetic pathway alignment : Contrast modular polyketide synthase (PKS) domains in amphidinolide vs. bryostatin producers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.